Cas no 1696065-44-7 (6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid)

6-(Hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid is a functionalized pyridazine derivative featuring both an alkyne and carboxylic acid moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. The alkyne group enables click chemistry applications, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating efficient conjugation with azide-containing molecules. The carboxylic acid group allows further derivatization via amidation or esterification, enhancing its utility in scaffold diversification. This compound is particularly valuable in the design of targeted probes, bioconjugates, and pharmaceutical building blocks. Its dual functionality ensures compatibility with a wide range of synthetic strategies, supporting research in drug discovery and chemical biology.
6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid structure
1696065-44-7 structure
Product name:6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid
CAS No:1696065-44-7
MF:C11H13N3O2
Molecular Weight:219.239822149277
CID:6536264
PubChem ID:106213762

6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid
    • EN300-1449355
    • 1696065-44-7
    • 6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
    • インチ: 1S/C11H13N3O2/c1-2-3-4-5-8-12-10-7-6-9(11(15)16)13-14-10/h1,6-7H,3-5,8H2,(H,12,14)(H,15,16)
    • InChIKey: RWRPVZJXJARLKH-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=C(N=N1)NCCCCC#C)=O

計算された属性

  • 精确分子量: 219.100776666g/mol
  • 同位素质量: 219.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 75.1Ų

6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1449355-2500mg
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
2500mg
$1791.0 2023-09-29
Enamine
EN300-1449355-100mg
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
100mg
$804.0 2023-09-29
Enamine
EN300-1449355-2.5g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
2.5g
$2548.0 2023-06-06
Enamine
EN300-1449355-5.0g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
5g
$3770.0 2023-06-06
Enamine
EN300-1449355-0.05g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
0.05g
$1091.0 2023-06-06
Enamine
EN300-1449355-0.25g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
0.25g
$1196.0 2023-06-06
Enamine
EN300-1449355-10.0g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
10g
$5590.0 2023-06-06
Enamine
EN300-1449355-0.5g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
0.5g
$1247.0 2023-06-06
Enamine
EN300-1449355-500mg
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
500mg
$877.0 2023-09-29
Enamine
EN300-1449355-1.0g
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
1696065-44-7
1g
$1299.0 2023-06-06

6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid 関連文献

6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acidに関する追加情報

6-(Hex-5-Yn-1-Yl)Aminopyridazine-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1696065-44-7, known as 6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and potential applications in drug design and materials science.

Pyridazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, serves as the core structure for this compound. The substitution pattern on the pyridazine ring plays a crucial role in determining its chemical reactivity and biological activity. In the case of 6-(hex-5-yn-1-yl)aminopyridazine, the amino group (-NH2) is attached at position 3, while the hexynyl group (-C≡C-C≡C-C≡C-C≡CH) is located at position 6.

The introduction of the hexynyl group into the pyridazine framework introduces interesting electronic and steric effects. The triple bonds within the hexynyl chain contribute to its linear geometry, which can influence the molecule's ability to participate in π-interactions or form hydrogen bonds with other molecules. This makes it a promising candidate for studying non-covalent interactions in chemical biology.

Recent studies have explored the potential of pyridazine derivatives as building blocks for supramolecular chemistry and nanotechnology. For instance, researchers have demonstrated that these compounds can self-assemble into ordered structures under specific conditions, paving the way for their use in creating novel materials with tailored properties.

In terms of biological activity, 6-(hex-5-ylnyl)aminopyridazine has shown promise as a potential modulator of enzyme activity. Its ability to bind to target proteins through specific interactions has been highlighted in several in vitro studies, suggesting its potential application in drug discovery.

The synthesis of this compound involves a multi-step process that typically starts with the preparation of pyridazine derivatives followed by functionalization at specific positions. The introduction of the hexynyl group is often achieved through alkyne chemistry, such as Sonogashira coupling reactions, which allow for precise control over the substitution pattern.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy). These methods provide insights into its molecular structure, electronic transitions, and functional group composition.

Moreover, computational studies have been conducted to investigate the electronic properties and reactivity of this compound using density functional theory (DFT). These studies have revealed that the presence of electron-withdrawing groups like carboxylic acid enhances the electrophilicity of the pyridazine ring, making it more susceptible to nucleophilic attack.

In conclusion, 6-(hex-5-ylnyl)aminopyridazine represents an intriguing molecule with diverse applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for advancing research in organic chemistry, materials science, and pharmacology.

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